molecular formula C13H12FNO3 B12888789 3-Fluoro-5-methylphenethyl oxazole-4-carboxylate

3-Fluoro-5-methylphenethyl oxazole-4-carboxylate

Cat. No.: B12888789
M. Wt: 249.24 g/mol
InChI Key: RHUPZZMPDWUKSD-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylphenethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylphenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-5-methylphenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylphenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides

    Reduction: Oxazoline derivatives

    Substitution: Various substituted oxazole derivatives depending on the reagents used

Scientific Research Applications

3-Fluoro-5-methylphenethyl oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylphenethyl oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenethyl oxazole-4-carboxylate
  • 3-Chloro-5-methylphenethyl oxazole-4-carboxylate
  • 3-Fluoro-5-ethylphenethyl oxazole-4-carboxylate

Uniqueness

3-Fluoro-5-methylphenethyl oxazole-4-carboxylate is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and binding interactions.

This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

3-Fluoro-5-methylphenethyl oxazole-4-carboxylate is a novel compound belonging to the oxazole family, characterized by its unique molecular structure that includes a fluorine atom and a phenethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development.

Molecular Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula: C12H12FNO3
  • Molecular Weight: 235.214 g/mol

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with significant implications for its biological interactions.

Biological Activities

Research indicates that compounds within the oxazole class, including this compound, exhibit a variety of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may possess cytotoxic properties against various cancer cell lines. For instance, derivatives have shown significant growth inhibition against fibrosarcoma (HT-1080) and breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values around 19.56 µM for some derivatives .
  • Antiviral Properties : While some studies have explored the antiviral potential of related compounds against SARS-CoV-2, results indicated limited efficacy, with EC50 values exceeding 100 µM .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase . This suggests that this compound may interact with cellular pathways critical for cancer cell survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
5-Methylisoxazole Contains an isoxazole ringKnown for neuroprotective effects
4-Fluorophenyl oxazole Fluorinated phenyl groupExhibits strong antimicrobial activity
Ethyl 5-methylisoxazole-4-carboxylate Similar carboxylate functionalityPotential anti-inflammatory agent

The presence of both a carboxylate group and a fluorine atom in this compound enhances its potential interactions within biological systems, making it a candidate for targeted drug design.

Case Studies

Several studies have highlighted the biological potential of related oxazole derivatives:

  • Anticancer Studies : A series of pyrimidine-1,3,4-oxadiazole conjugates demonstrated promising anticancer activity, leading to further exploration of structural modifications to enhance efficacy against various cancer types .
  • Enzyme Interaction Studies : Research into cytochrome P450-mediated activation of inhibitors has revealed insights into how modifications in compound structure can influence metabolic stability and bioactivity .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)ethyl 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-9-4-10(6-11(14)5-9)2-3-18-13(16)12-7-17-8-15-12/h4-8H,2-3H2,1H3

InChI Key

RHUPZZMPDWUKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CCOC(=O)C2=COC=N2

Origin of Product

United States

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